molecular formula C10H19NO3 B034128 (R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate CAS No. 106391-88-2

(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Cat. No.: B034128
CAS No.: 106391-88-2
M. Wt: 201.26 g/mol
InChI Key: YMNBXYLOSIKZGL-QMMMGPOBSA-N
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Description

(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : This compound is important for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

  • Cytotoxic Activity : An intermediate of jaspine B, which is derived from this compound, shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

  • GABAB Positive Allosteric Modulator : It has been used in the synthesis of a GABAB positive allosteric modulator, demonstrating its potential in neurological applications (Alker et al., 2008).

  • Continuous Photo Flow Synthesis : This compound is used in continuous photo flow synthesis for preparing specific cyclobutane derivatives, showcasing its utility in advanced chemical synthesis techniques (Yamashita et al., 2019).

  • Synthesis of Carbamates : It is involved in the synthesis of carbamates with advantages in simplicity, cost efficiency, yield, and purification procedure (Li et al., 2015).

  • Synthesis of Furan Derivatives : This compound is used in the Diels-Alder reaction for preparing specific furan derivatives, which are valuable in organic synthesis (Padwa et al., 2003).

  • Manufacture of Lymphocyte Function-Associated Antigen 1 Inhibitor : It is an intermediate in the manufacture of this specific inhibitor, highlighting its importance in medicinal chemistry (Li et al., 2012).

  • Carbapenem Synthesis : The compound is a key intermediate for the synthesis of carbapenem, an antibiotic (Chao et al., 2009).

  • Characterization Studies : Its structure has been characterized using advanced NMR techniques, indicating its importance in structural chemistry (Aouine et al., 2016).

  • Antibacterial Activity : Bioorganometallics synthesized from this compound showed no promising antibacterial activity against various bacterial strains, indicating its potential for further study in antibiotic resistance (Patra et al., 2012).

Properties

IUPAC Name

tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBXYLOSIKZGL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106391-88-2
Record name 1,1-Dimethylethyl N-[(1R)-1-formyl-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106391-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Dess-Martin periodinane (3.12 g, 0.0073 mol, 1.5 eq) in dichloromethane (25 mL) was added a solution of N-Boc-L-valinol (1 g, 0.0049 mol, 1 eq) in dichloromethane (25 mL). The reaction mixture was stirred at room temperature for 3 h and was diluted with diethyl ether (50 mL). The mixture was poured into an aqueous saturated solution of sodium bicarbonate (100 mL) containing sodium thiosulfate (8.16 g, 10.5 eq). The mixture was stirred for 30 min and the layers were separated. The ether layer was washed with an aqueous saturated solution of sodium bicarbonate (50 mL), water (50 mL), dried (sodium sulfate) and filtered. The filtrate was concentrated to give the crude (1-formyl-2-methyl-propyl)-carbamic acid tert-butyl ester used for the next step without further purification.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
8.16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.75 g of tert-butyl 1-hydroxy-3-methylbutan-2-ylcarbamate (Formula 20) in 25 mL of DMSO was added 3.6 mL of triethylamine. The solution was cooled to 0° C. and 4.1 grams of sulfur trioxide pyridine complex in 25 mL of DMSO was added. The reaction mixture was stirred at room temperature for 1 hour. Then, the mixture was poured onto ice-water and extracted with ethyl acetate. The organic layers were washed with 10% acetic acid, water, 5% sodium bicarbonate, and brine, dried over sodium sulfate and concentrated. Column chromatography (30% ethyl acetate/hexane) gave 1.25 g of tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Formula 21) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 0.95 (d, J=7.32 Hz, 3H), 1.03 (d, J=6.83 Hz, 3H), 1.45 (s, 9H), 2.27-2.29 (m, 1H), 4.24-4.26 (m, 1H), 9.65 (s, 1H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 2
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 3
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 4
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 5
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate
Reactant of Route 6
(R)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

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